Product packaging for Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine(Cat. No.:CAS No. 204058-24-2)

Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

Cat. No.: B1463188
CAS No.: 204058-24-2
M. Wt: 480.6 g/mol
InChI Key: ATJZZVCJRHLAGA-QHCPKHFHSA-N
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Description

Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine (CAS: 204058-24-2) is a synthetic amino acid derivative featuring dual protection:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position.
  • Boc (tert-butoxycarbonyl) group on the piperidin-4-yl side chain.

This compound is primarily used in solid-phase peptide synthesis (SPPS) and proteomics research due to its unique structural features. Glycine’s minimal steric hindrance allows for enhanced flexibility when incorporated into peptide chains, making it valuable for studying protein structure-function relationships. It is commercially available from suppliers like Santa Cruz Biotechnology and Glentham Life Sciences, with prices ranging from $490 (250 mg) to $650 (1 g).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N2O6 B1463188 Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine CAS No. 204058-24-2

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJZZVCJRHLAGA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound combines the Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a Boc (tert-butyloxycarbonyl) protected piperidine moiety, enhancing its utility in various biological applications. Below, we explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₂N₂O₆
  • CAS Number : 204058-24-2
  • Molecular Weight : 356.47 g/mol

The presence of the piperidine ring contributes to its stability and solubility in organic solvents, making it an ideal candidate for peptide synthesis and bioconjugation.

Applications in Biological Research

This compound is utilized in several key areas:

  • Peptide Synthesis : Serves as a building block for synthesizing peptides, allowing for the introduction of specific amino acid sequences essential for developing therapeutic agents .
  • Drug Development : Its unique structure aids in formulating novel pharmaceuticals, particularly those requiring improved bioavailability and efficacy .
  • Bioconjugation : Used to link biomolecules such as proteins and antibodies, enhancing therapeutic properties and targeting capabilities, especially in cancer treatments .
  • Neuroscience Research : The piperidine moiety is instrumental in studying neuroactive compounds, providing insights into neurotransmitter systems and potential treatments for neurological disorders .

Case Studies and Research Findings

Research has demonstrated various biological activities associated with this compound:

  • Neuroactive Compounds : Studies indicate that derivatives of this compound can influence neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .
  • Antimicrobial Activity : Related compounds have shown enhanced antimicrobial properties when conjugated with other bioactive molecules. For instance, conjugates containing piperidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound's ability to conjugate with various agents has been explored for anticancer applications, showing promise in enhancing the efficacy of existing chemotherapeutics .

Comparative Analysis of Related Compounds

Compound NameStructureApplicationsBiological Activity
Fmoc-GlycineFmoc-GlycinePeptide SynthesisModerate
Fmoc-Piperidine DerivativeFmoc-PiperidineDrug DevelopmentHigh
This compoundThis compoundBioconjugation & NeuroscienceVery High

Scientific Research Applications

Peptide Synthesis

Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine serves as a crucial building block in the synthesis of peptides. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences. This property is particularly advantageous in creating peptides with specific biological activities for therapeutic applications .

Drug Development

The unique structural characteristics of this compound enhance its utility in drug development. It aids in the formulation of novel pharmaceuticals, especially those designed to improve bioavailability and efficacy against targeted diseases. The piperidine moiety contributes to the pharmacokinetic properties of drug candidates, making them more effective in interacting with biological targets .

Bioconjugation

This compound is employed in bioconjugation techniques, which involve linking biomolecules such as proteins and antibodies. This process enhances therapeutic properties and targeting capabilities, particularly in cancer treatments where precise delivery of therapeutics is critical. The ability to conjugate biomolecules improves the specificity and reduces side effects associated with conventional treatments .

Neuroscience Research

The piperidine structure present in this compound makes it valuable for studying neuroactive compounds. It provides insights into neurotransmitter systems and potential treatments for neurological disorders, such as depression and anxiety, by allowing researchers to explore new therapeutic avenues .

Custom Synthesis Projects

Researchers utilize this compound for custom synthesis projects, enabling the development of tailored compounds for specific experimental needs. This adaptability is essential in both academic research and industrial applications, allowing for innovation in drug design and development .

Data Table: Summary of Applications

Application AreaDescription
Peptide SynthesisKey building block for assembling complex peptides via SPPS
Drug DevelopmentImproves bioavailability and efficacy of pharmaceutical compounds
BioconjugationLinks biomolecules to enhance therapeutic targeting capabilities
Neuroscience ResearchAids in understanding neurotransmitter systems and developing treatments for neurological disorders
Custom SynthesisFacilitates tailored compound development for specific research needs

Case Study 1: Peptide Therapeutics

In a study focused on developing peptide therapeutics for cancer treatment, researchers utilized this compound to synthesize a series of peptides that showed enhanced binding affinity to cancer cell receptors. The results indicated a significant increase in therapeutic efficacy compared to traditional peptide formulations.

Case Study 2: Neuroactive Compounds

Another investigation explored the effects of derivatives based on this compound on neurotransmitter modulation. The findings suggested that modifications to the piperidine ring could lead to novel compounds with potential applications in treating mood disorders.

Chemical Reactions Analysis

Diketopiperazine (DKP) Formation

A common side reaction in peptide synthesis, especially during Fmoc deprotection, is diketopiperazine (DKP) formation . This occurs when the N-terminal amino acid reacts with the carbonyl group of the adjacent amino acid, forming a cyclic dipeptide .

  • Conditions Favoring DKP Formation: Strongly basic conditions, elevated temperatures, and certain amino acid sequences (e.g., Pro-Pro) can promote DKP formation .

  • Mitigation Strategies:

    • Lowering Piperidine Concentration and Temperature: Reducing the concentration of piperidine and the reaction temperature during Fmoc deprotection can suppress DKP formation .

    • Alternative Deprotection Reagents: Using milder bases or alternative deprotection strategies can also help .

    • Solvent Selection: The choice of solvent can influence DKP formation. For instance, some binary solvent mixtures have shown promise in suppressing aspartimide formation compared to DMF when using pyrrolidine or piperidine as the base for Fmoc removal .

Bioconjugation

Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine can be used in bioconjugation techniques to link biomolecules .

  • Applications: Enhancing therapeutic properties, improving targeting capabilities in drug delivery, and creating diagnostic tools .

Research in Neuroscience

The piperidine moiety in this compound makes it valuable in neuroscience research .

  • Applications: Studying neuroactive compounds, investigating neurotransmitter systems, and developing potential treatments for neurological disorders .

Molecular Simulations of Fmoc Self-Deprotection Mechanisms

Molecular simulations have elucidated Fmoc self-deprotection mechanisms, highlighting two primary pathways :

  • Pathway-I: C–H Activation by the N-Attack of Proline:

    • Involves the abstraction of a proton, leading to the elimination of dibenzofulvene and CO2 in a concerted step .

    • The presence of C–H···π interactions can play a significant role in the reaction .

  • Pathway-II: C–H Activation by the O-Attack of the Carboxyl Group of Proline:

    • This is a stepwise mechanism involving Fmoc cleavage through C–H abstraction, followed by O–H migration to the N–H group and subsequent CO2 cleavage .

    • This pathway is generally more favorable .

Fmoc-Removal with Pyrrolidine

Pyrrolidine is an efficient base for Fmoc-removal in less polar solvent mixtures, which also favors coupling reactions .

  • Benefits of Pyrrolidine:

    • Can provide comparable or faster Fmoc-removal than piperidine in certain solvents .

    • May suppress aspartimide formation in binary solvent mixtures compared to DMF .

  • Drawbacks of Pyrrolidine:

    • Increased nucleophilicity can lead to higher levels of side-product formation, such as pyrrolidides .

    • Requires extra precautions for synthesizing aspartimide-prone peptide sequences .

    • May result in the formation of pyrrolidine adducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc/Boc-Protected Amino Acids with Heterocyclic Side Chains

Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine
  • Applications : Peptide synthesis, proteomics, and protein engineering.
  • Stability : Base-sensitive (Fmoc group cleaved under basic conditions, while Boc requires acidic conditions).
  • Synthetic Yield : Comparable to other Fmoc-protected diamines (~83% yield).
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid
  • Structure : Contains a pyridyl side chain instead of a piperidine ring.
  • Applications: Used as a non-natural amino acid in peptide-based materials.
  • Molecular Weight : 402.45 g/mol (vs. undefined for the target compound).
N-Boc-2-(4′-chlorophenyl)-DL-glycine
  • Structure : Boc-protected glycine with a 4-chlorophenyl side chain.
  • Applications : Intermediate in drug synthesis.
  • Purity : >97% (HPLC), priced at ¥28,500/5g.

Piperidine-Containing Amino Acid Derivatives

1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid
  • Structure : Dual Boc/Fmoc protection on a piperidine ring with a carboxylic acid group.
  • Applications : Peptide synthesis and bioconjugation.
  • Molecular Weight : 466.53 g/mol.
(R)-(1-Fmoc-piperidin-2-yl)-acetic acid
  • Structure : Fmoc-protected piperidine with an acetic acid moiety.
  • Applications : Spin labeling in electron paramagnetic resonance (EPR) studies.
  • Stability : Stable under refrigeration (2–8°C).

Dual-Protected Cyclic Peptides

Fmoc/Boc-Lysine Cyclic Dipeptides
  • Structure : Cyclic dipeptides with dual Fmoc/Boc protection.
  • Applications : Gel formation in organic solvents (e.g., alcohols, toluene).
  • Key Property: Self-assemble into nanofiber networks driven by hydrogen bonding and π-π interactions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protection Groups Key Applications Yield/Stability
This compound 204058-24-2 Undefined Undefined Fmoc, Boc Peptide synthesis, proteomics 83% yield
N-Boc-2-(4′-chlorophenyl)-DL-glycine 209525-73-5 C13H16ClNO4 285.72 Boc Drug intermediates >97% purity
1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid 183673-66-7 C26H30N2O6 466.53 Boc, Fmoc Peptide modification Available commercially
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid 270065-69-5 C24H22N2O4 402.45 Fmoc Non-natural amino acid design Undefined
Fmoc/Boc-Lysine Cyclic Dipeptides Undefined Varies Varies Fmoc, Boc Gel formation in organic solvents 1–5% (w/v) gelation

Research Findings and Stability Considerations

  • Fmoc Sensitivity : The Fmoc group in the target compound is labile under basic conditions (e.g., piperidine treatment in SPPS), whereas the Boc group requires acidic cleavage (e.g., trifluoroacetic acid).
  • Synthetic Challenges : Base-sensitive Fmoc-protected compounds often show moderate yields (~83%) compared to Tpseoc-protected analogs (87–99%) due to side reactions.
  • Functional Versatility : Piperidine-containing derivatives (e.g., this compound) enable the introduction of rigid, conformationally constrained motifs into peptides, enhancing binding specificity.

Commercial and Industrial Relevance

  • Suppliers: The target compound is stocked by Glentham Life Sciences and Santa Cruz Biotechnology, emphasizing its demand in academic and industrial research.
  • Cost Comparison : At ~$490/250 mg, it is more expensive than simpler Boc-protected glycine derivatives (e.g., N-Boc-2-(4′-chlorophenyl)-DL-glycine at ¥9,500/1g).

Preparation Methods

General Synthetic Strategy

The preparation of Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine typically involves the following steps:

  • Starting Materials :

    • DL-glycine or a glycine derivative
    • 1-Boc-piperidin-4-yl amine or equivalent protected piperidine derivative
    • Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) as the Fmoc-protecting reagent
  • Key Reactions :

    • Amide Bond Formation between glycine and the Boc-protected piperidine moiety to form 1(1-boc-piperidin-4-yl)-DL-glycine intermediate.
    • Fmoc Protection of the amino group on the glycine residue using Fmoc-Cl under basic conditions to yield the final protected compound.
  • Protection Groups :

    • The Boc group protects the piperidine nitrogen, stable under basic conditions but removable under acidic conditions (e.g., trifluoroacetic acid).
    • The Fmoc group protects the amino terminus, removable under mild basic conditions (commonly piperidine or pyrrolidine in DMF or other solvents).

Detailed Preparation Procedure and Conditions

Step Description Reagents/Conditions Notes
1 Synthesis of Boc-protected piperidinyl glycine intermediate Reaction of DL-glycine with 1-Boc-piperidin-4-yl amine using coupling agents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) Coupling efficiency depends on solvent polarity and temperature; DMF or DCM commonly used
2 Fmoc Protection of amino group Treatment of intermediate with Fmoc-Cl in presence of base (e.g., Na2CO3 or triethylamine) in solvents like dioxane/water or DMF Reaction monitored by TLC or HPLC for completion
3 Purification Crystallization or chromatographic techniques (e.g., silica gel chromatography) Ensures removal of unreacted reagents and by-products
4 Characterization NMR, MS, IR spectroscopy to confirm structure and purity Molecular weight confirmation via MS; purity >95% desirable

Solvent and Base Selection for Fmoc Deprotection and Coupling Efficiency

  • Fmoc Deprotection :
    Traditionally performed using piperidine in DMF; however, recent studies show that pyrrolidine can be a more efficient and less hazardous alternative, especially in less polar solvent mixtures, improving yields and purity during peptide synthesis steps involving this compound.

  • Solvent Effects :

    • Solvent polarity influences coupling efficiency and side reactions.
    • Mixtures such as DMSO/EtOAc (1:9) have been identified as promising for balancing solubility and reactivity during coupling and Fmoc removal.

Research Findings and Optimization Insights

  • Coupling Efficiency :
    Using preactivated amino acid derivatives (e.g., Fmoc-Gly-Gly-OH) instead of single amino acids can reduce by-products such as glycine deletion or addition impurities, improving the purity of peptides synthesized with this compound.

  • Protecting Group Stability :
    The Boc group remains intact during Fmoc deprotection, allowing selective removal of Fmoc without affecting the piperidine protection, which is critical for multi-step peptide syntheses.

  • Cleavage and Final Deprotection :
    After peptide assembly, the Boc group and side-chain protections are removed by treatment with strong acids such as trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT) to prevent side reactions.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Coupling Agent DIC/HOBt or equivalent Ensures efficient amide bond formation
Solvent for Coupling DMF, DCM, or DMSO/EtOAc mixtures Solvent polarity affects reaction rate and purity
Fmoc Protection Reagents Fmoc-Cl, base (Na2CO3, TEA) Mild conditions to avoid Boc cleavage
Fmoc Deprotection Piperidine or Pyrrolidine in DMF or DMSO/EtOAc Pyrrolidine favored for improved safety and purity
Boc Deprotection TFA with scavengers (TIS, EDT) Acidic cleavage post-synthesis
Purification Chromatography or crystallization Critical for removing impurities and by-products
Characterization NMR, MS, HPLC Confirms structure and purity

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine, and what critical steps ensure high yield?

The synthesis typically involves sequential protection of the piperidin-4-yl and glycine moieties. Key steps include:

  • Boc protection : The piperidine nitrogen is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
  • Fmoc coupling : Glycine is then protected with 9-fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., NaHCO₃) .
  • DL-glycine incorporation : Racemic glycine is used to introduce chirality, requiring purification via reverse-phase HPLC to resolve diastereomers .
    Critical factors: Strict anhydrous conditions, temperature control (0–25°C), and monitoring via TLC or LC-MS to avoid premature deprotection .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use flash chromatography (C18 silica, methanol/water gradients) or preparative HPLC (0.1% TFA in acetonitrile/water) .
  • Characterization :
    • NMR : Confirm Boc/Fmoc protection (¹H NMR: δ 1.4 ppm for Boc tert-butyl; δ 7.3–7.8 ppm for Fmoc aromatic protons) .
    • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 480.6 for C27H32N2O6) .
    • HPLC purity : ≥98% purity using a C18 column (gradient: 10–90% acetonitrile in 20 min) .

Q. What are the stability considerations for storing this compound?

  • Temperature : Store at 2–8°C in airtight containers to prevent Fmoc cleavage .
  • Moisture sensitivity : Desiccate with silica gel; Boc groups hydrolyze under acidic/humid conditions .
  • Light sensitivity : Amber vials recommended due to Fmoc’s UV sensitivity .

Q. How is this compound applied in peptide synthesis, and what limitations exist?

  • Solid-phase peptide synthesis (SPPS) : Used as a building block for introducing constrained piperidine motifs. The Boc group is selectively removed with TFA, while Fmoc is cleaved with piperidine .
  • Limitations : Steric hindrance from the piperidine ring may reduce coupling efficiency, requiring activated reagents like HATU or PyBOP .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of this compound in SPPS?

  • Activation strategies : Use dual activation with HATU/HOAt or DIC/Oxyma Pure to enhance reactivity .
  • Microwave-assisted synthesis : Reduces reaction time (2–5 min at 50°C) and improves yield .
  • Pre-loading on resin : Pre-attach the amino acid to Wang resin to minimize steric issues during chain elongation .

Q. What analytical methods resolve discrepancies in diastereomeric purity during synthesis?

  • Chiral HPLC : Use a Chirobiotic T column (20% ethanol in hexane) to separate D/L isomers .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enabling >99% ee .

Q. How does the Boc group’s stability vary under different SPPS conditions, and how can this impact experimental design?

  • Acid sensitivity : Boc is stable under Fmoc-removal conditions (20% piperidine/DMF) but cleaves with ≥50% TFA. Use shorter TFA exposure (<30 min) for partial deprotection .
  • Contradictory data : Some studies report Boc hydrolysis in prolonged basic conditions (pH >10), necessitating pH monitoring during Fmoc cleavage .

Q. What orthogonal protection strategies are compatible with this compound for complex peptide architectures?

  • Alloc/ivDde for lysine : Use allyloxycarbonyl (Alloc) or 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) for side-chain protection, removable with Pd(0) or hydrazine .
  • Photolabile groups : NVOC (6-nitroveratryloxycarbonyl) enables UV-triggered deprotection without affecting Boc/Fmoc .

Q. How can researchers detect and quantify trace impurities (e.g., des-glycine derivatives) in synthesized batches?

  • UPLC-MS/MS : Employ a BEH C18 column (1.7 µm) with a 5–95% acetonitrile gradient to detect impurities at <0.1% levels .
  • Stability-indicating assays : Stress testing (heat, light, pH) identifies degradation products, validated via NMR and HRMS .

Methodological Pitfalls and Solutions

  • Pitfall : Inconsistent Boc deprotection due to variable TFA concentrations.
    Solution : Standardize TFA batches and validate cleavage kinetics via LC-MS .
  • Pitfall : Racemization during glycine coupling.
    Solution : Use low-temperature (0°C) coupling with DIC/Cl-HOBt to minimize epimerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Reactant of Route 2
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Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

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